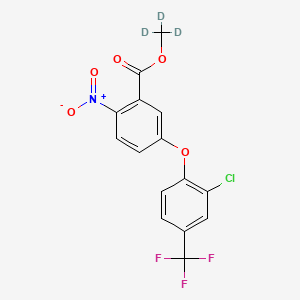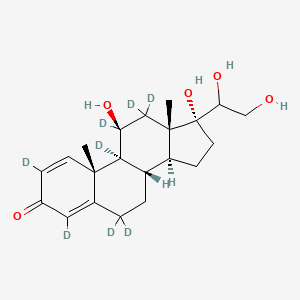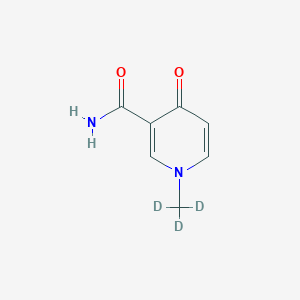
Neratinib-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neratinib-d6 is a deuterated form of neratinib, a potent tyrosine kinase inhibitor. It is primarily used in the treatment of HER2-positive breast cancer. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neratinib-d6 involves the incorporation of deuterium atoms into the molecular structure of neratinib. One common method is the use of deuterated reagents in the synthesis process. For example, ethyl diethoxyphosphinylacetate and dimethylaminoacetaldehyde diethylacetal can be used in the Wittig–Horner reaction to synthesize the 6-position side chain of neratinib .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process may include steps such as dissolving neratinib in ethyl acetate at elevated temperatures and isolating the crystalline methanol solvate .
Chemical Reactions Analysis
Types of Reactions
Neratinib-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Wittig–Horner reaction can produce alkenes by reacting phosphonates with carbonyl compounds .
Scientific Research Applications
Neratinib-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and pharmacokinetics of neratinib.
Biology: Employed in biological studies to understand the interaction of neratinib with cellular targets.
Mechanism of Action
Neratinib-d6 exerts its effects by irreversibly inhibiting the activity of epidermal growth factor receptor (EGFR), HER2, and HER4. This inhibition prevents the autophosphorylation of tyrosine residues on these receptors, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways . This mechanism is crucial for its antitumor activity in HER2-positive breast cancer.
Comparison with Similar Compounds
Similar Compounds
Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.
Afatinib: An irreversible inhibitor of EGFR and HER2.
Erlotinib: A reversible inhibitor of EGFR.
Uniqueness of Neratinib-d6
This compound is unique due to its deuterated structure, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other similar compounds, this compound offers insights into the metabolic pathways and interactions of neratinib, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C30H29ClN6O3 |
|---|---|
Molecular Weight |
563.1 g/mol |
IUPAC Name |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+/i2D3,3D3 |
InChI Key |
JWNPDZNEKVCWMY-CJSPGLJTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCC)C([2H])([2H])[2H] |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate](/img/structure/B12412915.png)

![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)

![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)




![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)

